Leucinostatin K - 109539-57-3

Leucinostatin K

Catalog Number: EVT-273188
CAS Number: 109539-57-3
Molecular Formula: C62H111N11O14
Molecular Weight: 1234.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Source and Classification

Leucinostatin K is derived from the fungus Purpureocillium lilacinum. This organism is known for producing various non-ribosomal peptides, including leucinostatins, which exhibit significant biological activity. The leucinostatins are classified as cyclic lipopeptides, characterized by their cyclic structure and hydrophobic amino acid content, which contribute to their membrane-disrupting capabilities.

Synthesis Analysis

The synthesis of leucinostatin K involves several sophisticated methods. The most common approach utilizes solid-phase peptide synthesis (SPPS), which allows for the assembly of peptide chains in a controlled manner.

  1. Solid-Phase Peptide Synthesis: This method begins with a resin-bound amino acid, and subsequent amino acids are added in a stepwise fashion through coupling reactions.
  2. Microwave-Assisted Techniques: Microwave irradiation can enhance reaction rates and yields during peptide bond formation.
  3. Final Coupling Reactions: The last step often involves solution-phase amide coupling to finalize the peptide structure.

The synthesis parameters typically include temperature control, reaction time, and the use of coupling reagents that facilitate the formation of amide bonds without unwanted side reactions.

Molecular Structure Analysis

Leucinostatin K features a complex molecular structure characterized by:

  • Cyclic Backbone: The cyclic nature is crucial for its stability and biological activity.
  • Hydrophobic Regions: The presence of hydrophobic amino acids contributes to its ability to interact with lipid bilayers.
  • Functional Groups: Specific functional groups within the molecule are responsible for its antimicrobial properties.

Structural Data

The molecular formula of leucinostatin K can be represented as C19H37N5O5C_{19}H_{37}N_{5}O_{5}. Detailed structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional conformation of the compound.

Chemical Reactions Analysis

Leucinostatin K participates in various chemical reactions, primarily related to its interaction with biological membranes:

  1. Membrane Disruption: It destabilizes lipid bilayers, leading to pore formation that disrupts cellular integrity.
  2. Hydrolysis Reactions: Under certain conditions, leucinostatin K can undergo hydrolysis, affecting its stability and activity.
  3. Reactivity with Cellular Components: The compound can interact with proteins and nucleic acids, influencing cellular functions.

These reactions highlight the compound's role as an antimicrobial agent by compromising the structural integrity of target cells.

Mechanism of Action

The mechanism of action of leucinostatin K primarily involves:

  • Membrane Interaction: The compound binds to phospholipid membranes, inducing changes that lead to increased permeability.
  • Pore Formation: It forms transmembrane pores that allow ions and small molecules to pass freely, ultimately leading to cell death.
  • Disruption of Cellular Homeostasis: By altering membrane potential and disrupting metabolic processes, leucinostatin K effectively inhibits the growth of susceptible organisms.

Research indicates that specific structural features contribute significantly to this mechanism, including hydrophobic interactions and conformational flexibility.

Physical and Chemical Properties Analysis

Leucinostatin K exhibits several notable physical and chemical properties:

  • Solubility: It is generally insoluble in aqueous solutions but shows solubility in organic solvents.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Melting Point: Precise melting point data may vary but is typically established through differential scanning calorimetry (DSC).

These properties are critical for understanding how leucinostatin K behaves under physiological conditions and its potential formulation in therapeutic applications.

Applications

Leucinostatin K has several scientific applications:

  1. Antimicrobial Agent: Its primary application lies in combating bacterial infections due to its potent membrane-disrupting actions.
  2. Research Tool: Used in studies investigating membrane dynamics and cellular responses to antimicrobial peptides.
  3. Drug Development: Its unique structure makes it a candidate for developing new antibiotics or adjuvants that enhance the efficacy of existing treatments.
Biosynthesis and Enzymatic Pathways

Nonribosomal Peptide Synthetase (NRPS) Assembly Mechanisms

Leucinostatin K, a lipopeptide antibiotic produced by the biocontrol fungus Purpureocillium lilacinum, is assembled via a complex nonribosomal peptide synthetase (NRPS) system encoded by the lcs gene cluster. The core NRPS enzyme, LcsA, exhibits a modular architecture comprising ten consecutive condensation-adenylation-peptidyl carrier protein (C-A-PCP) modules. Each module specifically activates and incorporates distinct amino acid precursors into the growing peptide chain [1] [3]. The assembly initiates with the first module activating the N-terminal 4-methylhex-2-enoic acid moiety. Subsequent modules incorporate unusual amino acids critical for bioactivity, including 4-methyl-L-proline (MePro), multiple α-aminoisobutyric acid (Aib) residues, β-alanine, hydroxyleucine (HyLeu), and the characteristic 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) side chain [1] [9].

Termination and chain release involve a specialized thioesterase (TE) domain in the final module. This domain catalyzes the nucleophilic release of the mature peptide through hydrolysis or intramolecular cyclization. For leucinostatins, release typically generates a linear peptide terminating in a free amine (propane-1,2-diamine, PD) or hydroxyl group, as observed in the unique structure of Leucinostatin K₀, a precursor to Leucinostatin K [2] [4]. The NRPS machinery demonstrates high fidelity for its cognate substrates, particularly the non-proteinogenic amino acids, ensuring structural consistency across the leucinostatin family.

Table 1: NRPS (LcsA) Modules and Incorporated Residues in Leucinostatin Biosynthesis

Module NumberDomain OrganizationSpecificity (Amino Acid Residue)Function in Chain Elongation
1C-A-PCP4-Methylhex-2-enoic acidInitiates chain assembly
2C-A-PCP4-Methyl-L-proline (MePro)Incorporates first amino acid
3C-A-PCPα-Aminoisobutyric acid (Aib₁)Incorporates Aib residue
4C-A-PCPValine/Leucine derivativeVariable residue incorporation
5C-A-PCPα-Aminoisobutyric acid (Aib₂)Incorporates Aib residue
6C-A-PCPβ-Alanine (β-Ala)Incorporates β-amino acid
7C-A-PCPHydroxyleucine (HyLeu)Incorporates hydroxylated residue
8C-A-PCPα-Aminoisobutyric acid (Aib₃)Incorporates Aib residue
9C-A-PCPAHMODIncorporates complex fatty acid derivative
10 (Terminal)C-A-PCP-TEPropane-1,2-diamine (PD) derivativeChain termination and release

Role of Methyltransferases in Terminal N-Methylation

A defining structural feature of leucinostatins, including Leucinostatin K, is the variable methylation at the C-terminal diamine moiety. This modification profoundly influences bioactivity by altering molecular charge, lipophilicity, and interactions with biological membranes or target proteins. Leucinostatin K possesses a terminally methylated amine group (–NH–CH₃ or –N(CH₃)₂), contrasting with the unmethylated Leucinostatin C (–NH₂) or the dimethylated Leucinostatin A (–N(CH₃)₂) [2] [6]. This methylation diversity arises from the action of dedicated S-adenosyl-L-methionine (SAM)-dependent methyltransferases acting post-assembly. Methylation shields the terminal amine, reducing its polarity and potentially enhancing membrane permeability and resistance to proteolytic degradation, critical factors for the antibiotic activity of peptaibiotics against pathogens like Phytophthora infestans and Cryptococcus neoformans [2] [9].

Iterative Methylation Catalyzed by LcsG Enzyme

The enzyme LcsG, a dedicated SAM-dependent methyltransferase encoded within the lcs gene cluster, is responsible for the iterative N-methylation of the terminal amine in leucinostatins. Gene deletion studies (ΔlcsG) in P. lilacinum PLBJ-1 provided definitive evidence: mutants lost the ability to produce methylated leucinostatins like LeuB (N-monomethyl) and LeuA (N,N-dimethyl), while accumulating unmethylated precursors like Leucinostatin C (PD terminus) and Leucinostatin K₀ (identified as a novel compound with a terminal –NH–CH₂–CH₂–OH or –CH₂–CH₂–O–NH₂ group) [2] [6]. Conversely, lcsG overexpression did not significantly increase methylation under tested conditions, suggesting potential rate-limiting steps upstream.

Table 2: Catalytic Activity of Purified LcsG Methyltransferase on Leucinostatin Substrates

SubstrateProduct FormedCatalytic ChangeObserved [M+H]⁺ (m/z)Methylation Step
Leucinostatin K₀ (4)Leucinostatin K₂ (6)Monomethylation of terminal amine1248.8533First Methylation
Leucinostatin K₀ (4)Leucinostatin K₃ (7)Dimethylation of terminal amine1262.8711Second Methylation
Leucinostatin A (3)Leucinostatin A₀ (8)In vitro demethylation not observed; Potential trimethylation?1232.8595 (A₀)Third Methylation?
Leucinostatin C (1)Leucinostatin B (2)Monomethylation (PD → MPD)1218.8439 (B)First Methylation
Leucinostatin B (2)Leucinostatin A (3)Dimethylation (MPD → DMPD)1204.8247 (A)Second Methylation

Biochemical characterization confirmed LcsG's function. Purified recombinant LcsG (His₆-tagged) catalyzed the SAM-dependent methylation of Leucinostatin K₀ (4) in vitro, yielding monomethylated (LeuK₂, 6) and dimethylated (LeuK₃, 7) products detected via LC-MS ([M + H]⁺ = 1248.8533 and 1262.8711, respectively). LcsG also demonstrated activity on Leucinostatin A (3), generating a presumed trimethylated derivative (LeuA₀, 8, [M + H]⁺ = 1232.8595) [2] [6]. This confirmed LcsG's capacity for iterative methylation – adding up to two methyl groups to LeuK₀ and potentially a third to LeuA. Site-directed mutagenesis implicated aspartate residues D368 and D395 in catalysis. Molecular dynamics simulations suggest these residues form a binding pocket where the terminal nitrogen of the leucinostatin substrate docks between D368 and D395, facilitating methyl transfer from SAM [2] [6].

Substrate Specificity and SAM-Dependent Catalytic Dynamics

LcsG exhibits distinct substrate specificity, primarily targeting the free terminal amine of leucinostatins like LeuC (PD: –NH₂), LeuK₀ (–NH–CH₂–CH₂–OH/–CH₂–CH₂–O–NH₂), and partially methylated intermediates like LeuB (MPD: –NH–CH₃). Kinetic analyses revealed LcsG operates with classic Michaelis-Menten kinetics for SAM, but its kinetics towards its peptidyl substrates are complex, likely due to their large size and structural heterogeneity. Single-factor enzymatic assays using P. lilacinum culture extracts showed LcsG efficiently processes substrates with unmethylated (–NH₂) or monomethylated (–NHCH₃) termini, but acts more slowly or with altered affinity on dimethylated termini (–N(CH₃)₂) [2] [6].

The catalytic cycle is strictly dependent on SAM as the methyl donor, generating S-adenosyl-L-homocysteine (SAH) as a by-product. Product inhibition studies suggest SAH may regulate LcsG activity. Structural modeling and sequence alignment indicate a highly conserved SAM-binding pocket within the Methyltransf_2 domain of LcsG, typical of Class I methyltransferases, although its primary sequence homology to known O-methyltransferases (OMTs) is low (~31.65% identity to VdtC) [2] [6]. This divergence reflects its specialization for N-methylation. The enzyme shows a degree of promiscuity towards the peptide backbone, methylating various leucinostatin congeners (A, B, C, K₀), but its efficiency varies significantly depending on the specific modifications present in the peptide core and the methylation state of the terminal amine.

Table 3: Substrate Specificity and Functional Impact of Terminal Amine Methylation in Leucinostatins

Leucinostatin VariantC-Terminal StructureLcsG Substrate EfficiencyImpact on Antipathogen Activity
Leucinostatin C (LeuC)–NH₂ (Propane-1,2-diamine, PD)High (Primary amine)Baseline activity
Leucinostatin B (LeuB)–NHCH₃ (N-Methylpropane-1,2-diamine, MPD)High (Secondary amine)Increased activity vs. some targets
Leucinostatin A (LeuA)–N(CH₃)₂ (N,N-Dimethylpropane-1,2-diamine, DMPD)Lower (Tertiary amine)Potent activity, but higher toxicity
Leucinostatin K₀–NH–CH₂–CH₂–OH or –CH₂–CH₂–O–NH₂HighNovel structure, activity retained
Leucinostatin K₂–NHCH₃ derivative of K₀ProductEnhanced anti-Phytophthora
Leucinostatin K₃–N(CH₃)₂ derivative of K₀ProductEnhanced anti-Cryptococcus

The iterative methylation by LcsG represents a sophisticated tailoring step in leucinostatin biosynthesis. It generates a spectrum of naturally occurring leucinostatins (A, B, K, K₂, K₃) from core peptide scaffolds (C, K₀) and fine-tunes their biological properties. The discovery of LcsG-catalyzed derivatives like LeuK₂ and LeuK₃, which exhibit potent activity against Phytophthora infestans and Cryptococcus neoformans, highlights the biotechnological potential of manipulating this enzymatic step to generate novel lipopeptide antibiotics with tailored activities [2] [6] [9].

Properties

CAS Number

109539-57-3

Product Name

Leucinostatin K

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

Molecular Formula

C62H111N11O14

Molecular Weight

1234.6 g/mol

InChI

InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1

InChI Key

BHOASNRSZLVNJK-GRWLOXFISA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

Solubility

Soluble in DMSO

Synonyms

Leucinostatin K; Leucinostatin-K;

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

Isomeric SMILES

CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

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